molecular formula C11H10O3 B11908126 4-Methoxynaphthalene-1,8-diol CAS No. 61836-39-3

4-Methoxynaphthalene-1,8-diol

Cat. No.: B11908126
CAS No.: 61836-39-3
M. Wt: 190.19 g/mol
InChI Key: OKGGKXOMTQAJPV-UHFFFAOYSA-N
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Description

4-Methoxynaphthalene-1,8-diol is an organic compound belonging to the naphthalene family. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 4th position and hydroxyl groups (-OH) at the 1st and 8th positions on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynaphthalene-1,8-diol can be achieved through several methods. One common approach involves the methylation of 1,8-dihydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxynaphthalene-1,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxynaphthalene-1,8-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxynaphthalene-1,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: 4-Methoxynaphthalene-1,8-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer specific reactivity and potential biological activities. Its dual functionality allows for diverse chemical transformations and applications .

Properties

CAS No.

61836-39-3

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-methoxynaphthalene-1,8-diol

InChI

InChI=1S/C11H10O3/c1-14-10-6-5-9(13)11-7(10)3-2-4-8(11)12/h2-6,12-13H,1H3

InChI Key

OKGGKXOMTQAJPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)O)O

Origin of Product

United States

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